molecular formula C45H68O3 B5071193 4,4',4''-(1,1,3-propanetriyl)tris(2,6-di-tert-butylphenol)

4,4',4''-(1,1,3-propanetriyl)tris(2,6-di-tert-butylphenol)

Cat. No. B5071193
M. Wt: 657.0 g/mol
InChI Key: RESUDPJYNMLGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4’,4’'-(1,1,3-propanetriyl)tris(2,6-di-tert-butylphenol)” is a complex organic compound. It’s a derivative of phenol where the hydrogen atoms of phenol are replaced by three tert-butyl groups . It’s similar to other compounds like “2,4,6-Tri-tert-butylphenol” and “2,6-Di-tert-butylphenol”, which are aromatic compounds widely used as antioxidants in industry .

properties

IUPAC Name

4-[3,3-bis(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68O3/c1-40(2,3)31-21-27(22-32(37(31)46)41(4,5)6)19-20-30(28-23-33(42(7,8)9)38(47)34(24-28)43(10,11)12)29-25-35(44(13,14)15)39(48)36(26-29)45(16,17)18/h21-26,30,46-48H,19-20H2,1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESUDPJYNMLGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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